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molecular formula C5H9NO3 B1313022 Morpholine-4-carboxylic Acid CAS No. 50881-96-4

Morpholine-4-carboxylic Acid

Cat. No. B1313022
M. Wt: 131.13 g/mol
InChI Key: STUHQDIOZQUPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06492362B1

Procedure details

A solution of (R)-3-[2-(1,1-difluoro-methoxy)-phenylmethanesulfonyl]-2-[(1-morpholin-4-ylmethanoyl)amino]propionic acid (200 mg, 0.473 mmol), provided as in Reference 1, in CH2Cl2 (3 mL) was combined with HATU (270 mg, 0.71 mmol), HOAt (64.3 mg, 0.473 mmol), 4-amino-1-methyl-piperidine-4-carbonitrile (98 mg, 0.71 mmol), N-methylmorpholine (0.156 mL, 1.42 mmol) and them DMF (3 mL) to obtain a homogenous solution. The mixture was stirred at room temperature for 16 hours, diluted with ethyl acetate (150 mL), washed with saturated aqueous NaHCO3 and then brine, dried (MgSO4) and concentrated. The product was purified from the residue by flash chromatography to provide morpholine-4-carboxylic acid {(R)-1-(4-cyano-1-methyl-piperidin4-ylcarbamoyl)-2-[2-(1,1-difluoro-methoxy-phenylmethanesulfonyl]-ethyl}-amide. 1H NMR: (DMSO) 8.62 (s, 1H), 7.51-7.23 (m, 4H), 7.13 (t, JH,F=74 Hz, 1H), 7.06 (d, J=8.6 Hz, 1H), 4.70 (m, 1H), 4.57 (s, 2H), 3.57-3.25 (m, 10 H), 2.62-1.82 (m, 1H).
Name
Quantity
270 mg
Type
reactant
Reaction Step One
Name
Quantity
64.3 mg
Type
reactant
Reaction Step Two
Quantity
98 mg
Type
reactant
Reaction Step Three
Quantity
0.156 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CN(C(ON1N=N[C:11]2C=[CH:13][CH:14]=[N:15][C:10]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C1C=NC2N(O)N=NC=2C=1.NC1(C#N)CCN(C)CC1.CN1CC[O:49]CC1.[C:52]([O:55]CC)(=[O:54])C>CN(C=O)C>[N:15]1([C:52]([OH:55])=[O:54])[CH2:10][CH2:11][O:49][CH2:13][CH2:14]1 |f:0.1|

Inputs

Step One
Name
Quantity
270 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Step Two
Name
Quantity
64.3 mg
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Step Three
Name
Quantity
98 mg
Type
reactant
Smiles
NC1(CCN(CC1)C)C#N
Step Four
Name
Quantity
0.156 mL
Type
reactant
Smiles
CN1CCOCC1
Step Five
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a homogenous solution
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified from the residue by flash chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1(CCOCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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